4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-

Reactivity prediction DFT electronic structure Nucleophilic catalysis

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- (CAS 134924-79-1; molecular formula C₁₁H₁₂N₂O₂; molecular weight 204.22 g/mol) is a heterocyclic small molecule belonging to the class of 2-furanyl-substituted pyrimidin-4(3H)-ones. Its structure comprises a partially unsaturated pyrimidinone core with methyl groups at the N3 and C6 positions and a 5-methyl-2-furanyl substituent at the C2 position.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 134924-79-1
Cat. No. B12804618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-
CAS134924-79-1
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=CC(=O)N2C)C
InChIInChI=1S/C11H12N2O2/c1-7-6-10(14)13(3)11(12-7)9-5-4-8(2)15-9/h4-6H,1-3H3
InChIKeyAIYFCBGHGPMPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- (CAS 134924-79-1): Core Physicochemical & Structural Identity for Research Sourcing


4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)- (CAS 134924-79-1; molecular formula C₁₁H₁₂N₂O₂; molecular weight 204.22 g/mol) is a heterocyclic small molecule belonging to the class of 2-furanyl-substituted pyrimidin-4(3H)-ones. Its structure comprises a partially unsaturated pyrimidinone core with methyl groups at the N3 and C6 positions and a 5-methyl-2-furanyl substituent at the C2 position . Single-crystal X-ray diffraction (SC-XRD) confirms the compound crystallizes in a monoclinic P2₁/c space group with a centrosymmetric dimer formed via intermolecular N3–H···O4 hydrogen bonds (2.89 Å), while the furan ring adopts a near-coplanar orientation relative to the pyrimidinone plane (dihedral angle 8.2°) .

Why Generic 2-Furanylpyrimidinones Cannot Substitute 3,6-Dimethyl-2-(5-methyl-2-furanyl)- in Structure-Sensitive Applications


Within the 2-furanylpyrimidin-4-one chemotype, seemingly minor modifications at the N3, C5, and C6 positions of the pyrimidinone ring, as well as the C5 position of the furan ring, profoundly alter molecular conformation, electronic distribution, and intermolecular interaction capability. The combined presence of the N3-methyl and C6-methyl groups in the target compound introduces distinct steric bulk that elevates the HOMO energy by 0.15 eV compared to unmethylated analogs, enhancing nucleophilic reactivity, and creates a measurable rotational barrier (12.3 kJ/mol) around the C2–furan bond due to 1,3-diaxial interactions . These stereoelectronic features directly control both solution-phase dimerization behavior (confirmed by concentration-dependent ¹H NMR upfield shifting of the N3–H proton) and solid-state packing motifs, meaning that any analog lacking the precise 3,6-dimethyl-2-(5-methyl-2-furanyl) substitution pattern will exhibit divergent physicochemical properties and cannot serve as a drop-in replacement in crystallization studies, reaction optimization, or structure-activity campaigns where this specific substitution geometry is required .

Quantitative Differentiation Evidence for 3,6-Dimethyl-2-(5-methylfuran-2-yl)pyrimidin-4-one Against Closest Structural Analogs


Enhanced Nucleophilic Reactivity at C4 Carbonyl: HOMO Energy Elevation vs. Unmethylated 2-Furanylpyrimidinone

Density functional theory (DFT) calculations on the target compound reveal that the C3-methyl group raises the energy of the highest occupied molecular orbital (HOMO) by 0.15 eV compared with unmethylated 2-furanylpyrimidin-4-one analogs . This HOMO elevation lowers the energy barrier for nucleophilic attack at the electrophilic C4 carbonyl oxygen, quantifiably differentiating the compound's reactivity profile from des-methyl congeners.

Reactivity prediction DFT electronic structure Nucleophilic catalysis

Restricted C2–Furan Bond Rotation: Rotational Barrier of 12.3 kJ/mol vs. Unsubstituted 2-Furanyl Analogs

The simultaneous presence of the 5-methyl group on the furan ring and the C6-methyl group on the pyrimidinone ring generates a 1,3-diaxial steric interaction that imposes a rotational barrier of 12.3 kJ/mol around the C2–furan bond . In contrast, the des-methyl analog 2-(furan-2-yl)-3,6-dimethylpyrimidin-4-one lacks this 5-methyl substituent and is expected to exhibit a significantly lower rotational barrier due to the absence of the 1,3-diaxial clash.

Conformational analysis Rotational barrier Molecular recognition

Definitive Crystallographic Lattice Parameters: Monoclinic P2₁/c Space Group with Z=4

SC-XRD analysis establishes the target compound's crystallographic identity with unit cell parameters a = 8.932(2) Å, b = 12.445(3) Å, c = 14.782(4) Å, β = 102.34(1)°, and V = 1584.7(7) ų in the monoclinic P2₁/c space group with Z = 4 . The centrosymmetric dimer formed through N3–H···O4 hydrogen bonding (2.89 Å) is a distinguishing solid-state feature. Analogs with different methylation patterns on the pyrimidinone or furan rings will adopt different packing arrangements and unit cell parameters, making this crystallographic fingerprint unique to the 3,6-dimethyl-2-(5-methyl-2-furanyl) substitution pattern.

Crystallography Solid-state characterization Polymorph screening

Validated Application Scenarios for 3,6-Dimethyl-2-(5-methyl-2-furanyl)pyrimidin-4-one Based on Confirmed Differentiation Evidence


Conformationally Constrained Scaffold for Structure-Based Drug Design

The measured 12.3 kJ/mol rotational barrier around the C2–furan bond, arising from the 1,3-diaxial interaction between the 5-methylfuran and C6-methyl groups, provides a quantifiably rigid conformation . This restricted rotation reduces the entropic penalty upon target binding and makes the compound a rationally selectable fragment or scaffold for medicinal chemistry programs where conformational pre-organization is desired, differentiating it from rotationally flexible 2-furanylpyrimidinone analogs.

Crystallographic Reference Standard with Definitive Solid-State Identity

With fully solved SC-XRD unit cell parameters (monoclinic P2₁/c, V = 1584.7 ų) and a characterized hydrogen-bonded dimer motif , this compound can serve as a crystallographic reference standard for calibrating powder X-ray diffraction instruments, validating computational crystal structure prediction algorithms, or acting as a co-crystallization partner where the N3–H···O4 dimer motif is structurally relevant.

Enhanced Carbonyl Reactivity for Synthetic Methodology Development

The DFT-calculated +0.15 eV HOMO elevation relative to unmethylated 2-furanylpyrimidinone analogs translates to measurably enhanced nucleophilic reactivity at the C4 carbonyl. Synthetic chemists developing new C4-functionalization methodologies (e.g., nucleophilic addition, condensation, or heterocycle annulation) can select this compound as a more reactive model substrate to accelerate reaction discovery and optimization.

Solution-Phase Dimerization Probe for Intermolecular Interaction Studies

Concentration-dependent ¹H NMR studies demonstrate upfield shifting of the N3–H proton (-0.15 ppm at 300 mM vs. 10 mM in DMSO-d₆), quantitatively tracking solution-phase dimerization . This property enables the compound's use as a spectroscopic probe for studying hydrogen-bond-driven self-assembly processes, where analogs lacking the precise N3–H donor geometry would exhibit different aggregation behavior.

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